4-(2-吗啉乙氧基)苯硼酸,盐酸盐

描述

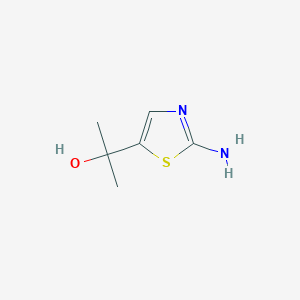

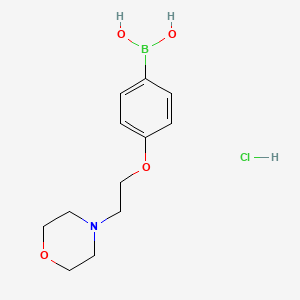

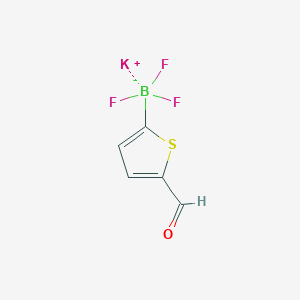

“4-(2-Morpholinoethoxy)phenylboronic acid, HCl” is a chemical compound with the CAS Number: 1072945-74-4 . It has a molecular weight of 287.55 and its IUPAC name is 4-[2-(4-morpholinyl)ethoxy]phenylboronic acid hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BNO4.ClH/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14;/h1-4,15-16H,5-10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .科学研究应用

Medicinal Chemistry

4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is a versatile compound in medicinal chemistry, particularly in the development of new pharmaceuticals. Its boronic acid moiety can interact with various biomolecules, making it a valuable tool for creating novel drug candidates. For instance, it can be used to design inhibitors that target enzymes with boron-sensitive active sites .

Drug Delivery Systems

In the realm of drug delivery, this compound’s structure allows for the potential creation of prodrugs or the modification of existing pharmaceuticals to improve their delivery and release profiles. The boronic acid group can form reversible covalent bonds with sugars, which could be exploited to develop targeted delivery systems, especially for cancer therapeutics .

Bioconjugation Reactions

The boronic acid group of 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is reactive towards diols, including those present on the surface of cells or in biological molecules. This reactivity is utilized in bioconjugation reactions, where the compound can be used to attach various molecules to antibodies or other proteins, aiding in targeted therapy or diagnostic applications .

Organic Synthesis

This compound is instrumental in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It acts as a boron-based reagent that can couple with various halides to form complex organic structures, which are essential in the synthesis of natural products, polymers, and other advanced materials .

Material Science

In material science, 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride can contribute to the creation of novel materials with specific functionalities. Its ability to form stable complexes with various substrates can be used to modify surface properties or create new types of sensors and catalysts .

Analytical Chemistry

The compound’s unique reactivity with diols and other functional groups makes it a valuable reagent in analytical chemistry. It can be used in chromatography or as a derivatization agent to detect or quantify sugars and other diol-containing compounds in complex mixtures .

Environmental Science

In environmental science, 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride can be used to study and mitigate the effects of harmful substances. Its binding properties may be harnessed to detect or remove pollutants from water sources, contributing to environmental monitoring and remediation efforts .

Agricultural Research

The compound’s boronic acid functionality allows for its use in agricultural research, where it can be part of studies aimed at understanding plant physiology or developing new agrochemicals. Its ability to form complexes with carbohydrates can be particularly useful in studying plant cell wall components or signaling molecules .

安全和危害

The safety information available indicates that this compound is associated with the GHS07 hazard pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

属性

IUPAC Name |

[4-(2-morpholin-4-ylethoxy)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4.ClH/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14;/h1-4,15-16H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQMRZHYQZRFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2CCOCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674496 | |

| Record name | {4-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072945-74-4 | |

| Record name | Boronic acid, B-[4-[2-(4-morpholinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1462848.png)

![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)